REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C-:12]#[N:13].[Li+].[CH3:15][Si:16](C#N)([CH3:18])[CH3:17]>C1COCC1>[C:12]([C:1]1([O:11][Si:16]([CH3:18])([CH3:17])[CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for ~2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Solvents and excess trimethylsilyl cyanide were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCC2=CC=CC=C12)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |